molecular formula C27H27Cl2N3O2S B2713809 4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1322012-16-7

4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2713809
CAS No.: 1322012-16-7
M. Wt: 528.49
InChI Key: UUPRTRJARYPNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H27Cl2N3O2S and its molecular weight is 528.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's synthesis and chemical properties can be inferred from research on related benzoyl-thioamide derivatives and thiadiazoles. For example, Takikawa et al. (1985) discussed the preparation of thiadiazoles by oxidative dimerization of thioamides, indicating a potential route for synthesizing related compounds (Takikawa et al., 1985). Similarly, Moss and Taylor (1982) explored the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines, providing insight into the synthetic versatility of thiadiazole derivatives (Moss & Taylor, 1982).

Anticancer Activity

  • Research on benzoyl-thioamide derivatives has shown promising anticancer properties. Ravinaik et al. (2021) synthesized a series of benzamide derivatives starting from benzoyl chlorides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, indicating the potential for benzoyl-thioamide derivatives in anticancer applications (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

  • The antimicrobial and antifungal potential of benzamide and thiadiazole derivatives has been a subject of interest. Banday and Rauf (2008) reported on the synthesis and evaluation of novel thiadiazole derivatives from fatty acids, demonstrating good antibacterial activity, suggesting similar potential for related compounds (Banday & Rauf, 2008).

Novel Synthetic Routes and Derivatives

  • Innovative synthetic routes to thiadiazole derivatives have been explored, indicating methods for creating diverse structures with potential biological activities. For instance, Hassan et al. (2005) discussed the synthesis of thiadiazole and oxadiazole derivatives, showcasing the versatility of synthetic approaches for these compounds (Hassan et al., 2005).

Properties

IUPAC Name

4-benzoyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S.ClH/c1-3-30(4-2)17-18-31(27-29-24-22(28)11-8-12-23(24)34-27)26(33)21-15-13-20(14-16-21)25(32)19-9-6-5-7-10-19;/h5-16H,3-4,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPRTRJARYPNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.